![molecular formula C17H15FN4O4 B2942736 N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941942-39-8](/img/structure/B2942736.png)
N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15FN4O4 and its molecular weight is 358.329. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Imaging
A notable application of related compounds is in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The synthesis of such compounds, including their labeling with fluorine-18, has been automated for in vivo imaging, highlighting their potential in diagnosing and studying neurological diseases and neuroinflammation (Dollé et al., 2008).
Antitumor Activities
Research has also explored the antitumor activities of compounds with structural similarities, indicating that certain derivatives possess selective anti-tumor activities. These findings suggest a potential for developing novel anticancer agents based on modifications of this chemical structure (Xiong Jing, 2011).
Cytotoxic Activity Against Cancer Cell Lines
Further studies have synthesized derivatives to find new anticancer agents, testing their efficacy on various cancer cell lines. This research aims to discover compounds with significant cancer cell growth inhibition, contributing to the development of new therapeutic options (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Another area of application is the synthesis of novel derivatives for their anti-inflammatory and analgesic properties. Compounds have been created and tested for their efficacy as cyclooxygenase inhibitors, providing insights into new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Inhibition of Met Kinase Superfamily
Derivatives have also been identified as potent and selective inhibitors of the Met kinase superfamily, showcasing their potential in tumor stasis and advancing into clinical trials. Such studies open up possibilities for targeted cancer therapies (Schroeder et al., 2009).
Herbicidal Activities
Research into the herbicidal activities of related compounds has shown promising results against dicotyledonous weeds, indicating their potential application in agriculture for weed management (Wu et al., 2011).
Ribonucleotide Reductase Inhibition
The synthesis of acyclonucleoside hydroxamic acids, targeting ribonucleotide reductase inhibition, has been explored for antitumor activity, showcasing the therapeutic potential of these compounds in cancer treatment (Farr et al., 1989).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4/c1-21-15-14(12(26-2)7-8-19-15)16(24)22(17(21)25)9-13(23)20-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZWRLPBBIZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide |
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